molecular formula C23H21ClN2O3 B13761709 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate CAS No. 73758-51-7

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate

Katalognummer: B13761709
CAS-Nummer: 73758-51-7
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: DULWHCIJMLNJQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is a compound that has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a butyric acid group, which can influence its solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate typically involves a multi-step process. One common method starts with the preparation of 9-acridinylamine, which is then reacted with p-hydroxyphenylbutyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate exerts its effects is primarily through its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is unique due to its specific combination of the acridine moiety and the butyric acid group. This combination can enhance its solubility and potentially improve its biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

73758-51-7

Molekularformel

C23H21ClN2O3

Molekulargewicht

408.9 g/mol

IUPAC-Name

2-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride

InChI

InChI=1S/C23H20N2O3.ClH/c1-2-21(23(26)27)28-16-13-11-15(12-14-16)24-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22;/h3-14,21H,2H2,1H3,(H,24,25)(H,26,27);1H

InChI-Schlüssel

DULWHCIJMLNJQY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.